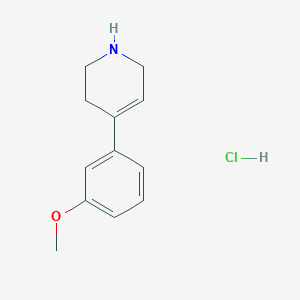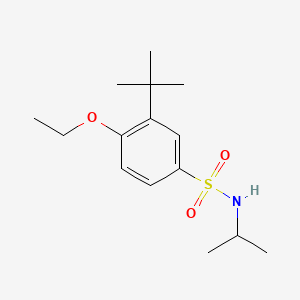![molecular formula C21H17ClFN3O3 B2495110 5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326833-19-5](/img/structure/B2495110.png)
5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a chemical compound of interest due to its unique structure, which implies potential utility in various chemical and pharmaceutical applications. Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are known for their diverse biological activities and have been the subject of synthesis and structural characterization to explore their potential applications.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives often involves multi-step reactions including cyclization, nucleophilic substitution, and amide formation under specific conditions. For instance, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized via reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine under general heating conditions, suggesting a pathway that could be adapted for the synthesis of the compound (Zhang et al., 2008).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A significant application of similar fluorinated heterocyclic compounds involves their synthesis and structural characterization for potential use as probes or chemosensors. For instance, a study demonstrated the multi-step synthesis, photophysical, and physicochemical investigation of a novel pyrazoline derivative, showcasing its application as a fluorescent chemosensor for the detection of Fe3+ metal ion. This compound was synthesized through a series of reactions, followed by a detailed analysis of its photophysical properties, including absorption, emission, Stokes shift, and fluorescence quantum yield, in various solvents of different polarities. The compound exhibited positive solvatochromism and was also used to determine the critical micelle concentration of surfactants, indicating its utility in both analytical chemistry and environmental monitoring (Khan, 2020).
Anticancer Activity
Another research avenue for fluorinated compounds includes exploring their anticancer properties. A study on novel fluoro substituted benzo[b]pyran compounds reported the synthesis of derivatives with significant anti-lung cancer activity. These compounds were synthesized through condensation and treatment processes leading to various derivatives, which were then tested against three cell lines of human cancer (lung, breast, and CNS cancer). The results demonstrated that these compounds show anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine, suggesting their potential as therapeutic agents in cancer treatment (Hammam et al., 2005).
Antimicrobial and Antifungal Activities
Fluorinated pyrazoles and related compounds have also been synthesized and evaluated for their antimicrobial and antifungal activities. A study on fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles revealed their promising activities against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and the fungal strain Candida albicans. The investigation into these compounds' MIC50 values indicated their potential as effective antimicrobial and antifungal agents, highlighting the importance of fluorinated compounds in developing new pharmaceuticals (Gadakh et al., 2010).
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c1-28-19-7-6-13(10-20(19)29-2)17-11-18-21(27)25(8-9-26(18)24-17)12-14-15(22)4-3-5-16(14)23/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCPDHKLHRFFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC=C4Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)
![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)
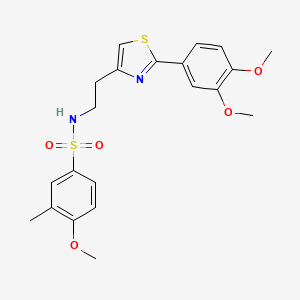
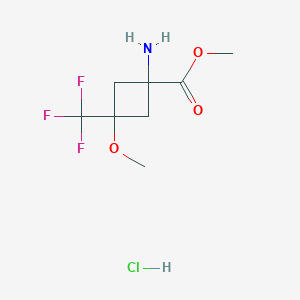

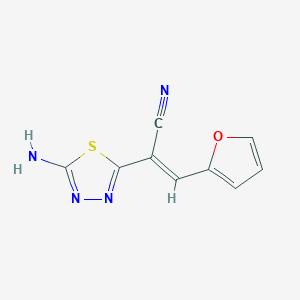
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
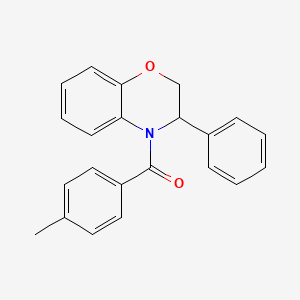
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)
